2-Benzyloxy-5-ethoxyphenylboronic acid
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Overview
Description
2-Benzyloxy-5-ethoxyphenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-5-ethoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Miyaura borylation makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-5-ethoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Alcohols
Substitution: Biaryl compounds
Scientific Research Applications
2-Benzyloxy-5-ethoxyphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to create bioconjugates for studying biological processes.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for 2-Benzyloxy-5-ethoxyphenylboronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The process typically involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxy-5-chlorophenylboronic acid
- 2-Ethoxyphenylboronic acid
- 4-Ethoxy-3,5-dimethylphenylboronic acid
Uniqueness
2-Benzyloxy-5-ethoxyphenylboronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of both benzyloxy and ethoxy groups allows for versatile applications in various synthetic pathways, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C15H17BO4 |
---|---|
Molecular Weight |
272.11 g/mol |
IUPAC Name |
(5-ethoxy-2-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H17BO4/c1-2-19-13-8-9-15(14(10-13)16(17)18)20-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3 |
InChI Key |
OSQNGLHINBZBIP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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